Panobinostat lactate

概要

説明

パノビノスタットラクテートは、主に多発性骨髄腫の治療に使用されるヒストン脱アセチル化酵素阻害剤です。 これは、ファリダックというブランド名で販売されており、2015年2月23日に米国食品医薬品局によって承認されました . ヒストン脱アセチル化酵素阻害剤は、ヒストンのアセチル化状態を修飾することにより遺伝子発現を調節し、クロマチン構造と遺伝子転写に影響を与える上で重要な役割を果たします .

準備方法

合成ルートと反応条件

パノビノスタットラクテートの合成には、複数のステップが必要です。 改良された方法の1つは、市販されている4-(クロロメチル)ベンズアルデヒドから始まり、ウィッティヒ・ホルナー反応により(E)-メチル3-[4-(クロロメチル)フェニル]アクリレートに変換されます . この中間体は、続いて加水分解、還元、乳酸とのカップリングなど、さらに反応させられ、最終生成物が生成されます .

工業生産方法

工業的な環境では、パノビノスタットラクテートの生産は、パノビノスタットと乳酸を反応させ、種結晶を添加して誘導することによって行われます。 この方法は、最終生成物の良好な安定性と高い溶解性を保証します .

化学反応の分析

反応の種類

パノビノスタットラクテートは、以下を含むいくつかのタイプの化学反応を起こします。

還元: 還元反応は、その代謝経路に関与しています。

加水分解: 加水分解反応は、その分解において役割を果たします。

酸化: 酸化反応は、その代謝プロセスの一部です.

一般的な試薬と条件

還元: 一般的な試薬には、水素化ホウ素ナトリウムなどの還元剤が含まれます。

加水分解: 加水分解反応には、通常、酸性または塩基性の条件が使用されます。

酸化: 過酸化水素などの酸化剤を使用できます.

主要な生成物

これらの反応から生成される主要な生成物には、体内でさらに処理されるさまざまな代謝産物が含まれます。 これらの代謝産物は、多くの場合、親化合物よりも活性は低いです .

科学研究への応用

パノビノスタットラクテートは、幅広い科学研究への応用を持っています。

科学的研究の応用

Panobinostat lactate has a wide range of scientific research applications:

作用機序

パノビノスタットラクテートは、ヒストン脱アセチル化酵素を阻害することでその効果を発揮します。 これらの酵素は、ヒストンからアセチル基を除去する役割を担っており、その結果、クロマチン構造がより凝縮し、遺伝子転写が減少します . これらの酵素を阻害することにより、パノビノスタットラクテートはヒストンのアセチル化を増加させ、より緩やかなクロマチン構造と遺伝子転写の増加をもたらします . これにより、癌細胞の細胞周期停止とアポトーシスが起こります .

類似化合物との比較

類似化合物

ボリノスタット: 皮膚T細胞リンパ腫の治療に使用される別のヒストン脱アセチル化酵素阻害剤。

ロミデプシン: 末梢T細胞リンパ腫の治療に使用されます。

ベリノスタット: 末梢T細胞リンパ腫の治療が承認されています.

独自性

パノビノスタットラクテートは、その高い効力とヒストン脱アセチル化酵素の幅広いスペクトル阻害によりユニークです。 これは、他の抗腫瘍剤との併用で特に効果的で、癌治療レジメンにとって貴重な追加物となっています .

生物活性

Panobinostat lactate, a hydroxamic acid derivative and a potent histone deacetylase (HDAC) inhibitor, has garnered attention for its role in cancer therapy, particularly for multiple myeloma. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and case studies.

Panobinostat functions primarily as a pan-HDAC inhibitor , affecting all classes of HDACs (I, II, and IV) at nanomolar concentrations. The inhibition of HDACs leads to an accumulation of acetylated histones, which re-establishes normal gene expression patterns disrupted in cancer cells. This process is crucial for regulating cell cycle progression and apoptosis in tumor cells.

- Histone Acetylation : Panobinostat induces histone acetylation, particularly of histones H3 and H4, which is associated with increased transcriptional activation of genes involved in cell cycle regulation, such as p21 .

- Apoptosis Induction : By promoting intrinsic and extrinsic apoptotic pathways, panobinostat enhances the sensitivity of cancer cells to cytotoxic agents .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates significant variability based on food intake and patient demographics:

| Parameter | Value (with food) | Value (fasting) |

|---|---|---|

| Cmax (ng/mL) | Reduced by < 45% | Higher |

| Tmax (hours) | Prolonged to 2.5-4.0 | Shorter |

| AUC (ng·h/mL) | Variable | Standard |

Table 1: Summary of pharmacokinetic parameters for this compound .

Clinical Studies and Efficacy

Panobinostat was approved by the FDA for use in patients with relapsed or refractory multiple myeloma who have received at least two prior therapies. The pivotal Panorama 1 trial demonstrated that the addition of panobinostat to bortezomib and dexamethasone significantly improved progression-free survival (PFS):

Case Studies

- Combination Therapy : A case study reported successful outcomes using panobinostat in combination with other agents in a novel five-drug regimen for a patient with refractory multiple myeloma. The patient achieved a complete response after treatment .

- Elderly Patients : In studies involving elderly patients (≥65 years), the pharmacokinetics remained consistent compared to younger patients, suggesting that age does not significantly alter drug metabolism in this context .

Safety Profile

While panobinostat is effective, it is associated with several adverse effects:

特性

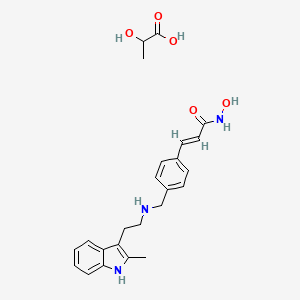

IUPAC Name |

(E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2.C3H6O3/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26;1-2(4)3(5)6/h2-11,22-23,26H,12-14H2,1H3,(H,24,25);2,4H,1H3,(H,5,6)/b11-10+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDWNSFFSMWXJJ-ASTDGNLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026247 | |

| Record name | Panobinostat lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960055-56-5 | |

| Record name | Panobinostat lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960055-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panobinostat lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960055565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panobinostat lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANOBINOSTAT LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0T99OO4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。